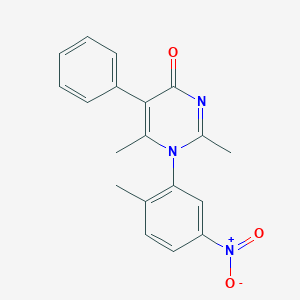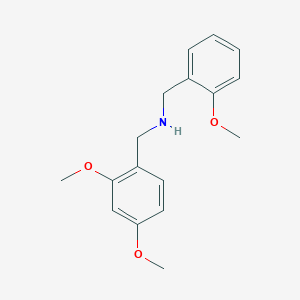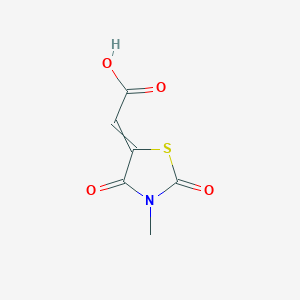
2-(2-chlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a heterocyclic organic compound that features a benzoxazine ring fused with a chlorinated phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminophenol under basic conditions to form the benzoxazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-chlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the benzoxazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chlorophenyl)-1,3-benzoxazole: Similar structure but with a different heterocyclic ring.
2-(2-Chlorophenyl)-2,3-dihydro-1,3-benzothiazine: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
2-(2-Chlorophenyl)-2,3-dihydro-1,3-benzoxazine: Lacks the carbonyl group present in benzoxazin-4-one.
Uniqueness: 2-(2-chlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to its specific combination of a chlorinated phenyl group and a benzoxazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
681851-72-9 |
|---|---|
Molekularformel |
C14H10ClNO2 |
Molekulargewicht |
259.69g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H10ClNO2/c15-11-7-3-1-5-9(11)14-16-13(17)10-6-2-4-8-12(10)18-14/h1-8,14H,(H,16,17) |
InChI-Schlüssel |
WCWMJTIWVYWUHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2NC(=O)C3=CC=CC=C3O2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2NC(=O)C3=CC=CC=C3O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{5-[(4-Bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353368.png)

![3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353378.png)
![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)
![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)


![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)


